5-(Aminomethyl)-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

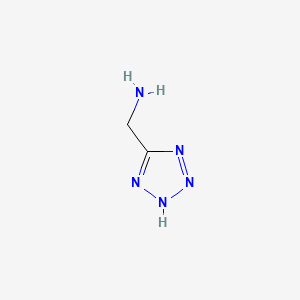

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCLIFKUVIFYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408766 | |

| Record name | (1H-tetrazol-5-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-63-8 | |

| Record name | (1H-tetrazol-5-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,2,3,4-tetrazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Aminomethyl)-2H-tetrazole: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(aminomethyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, and its role as a versatile building block in the design of novel therapeutic agents. Detailed experimental protocols for the synthesis and characterization of related tetrazole derivatives are also provided to facilitate further research and development.

Introduction to 5-(Aminomethyl)tetrazole

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are noted for their high nitrogen content and their ability to act as bioisosteric replacements for carboxylic acids in drug molecules. This bioisosterism often leads to improved metabolic stability and pharmacokinetic profiles. 5-(Aminomethyl)tetrazole, with its primary amine functionality, serves as a valuable synthon for creating diverse molecular libraries for drug discovery.

A key feature of 5-substituted 1H-tetrazoles is the existence of tautomerism, where the proton on the tetrazole ring can reside on different nitrogen atoms. 5-(Aminomethyl)tetrazole primarily exists in two tautomeric forms: 5-(aminomethyl)-1H-tetrazole and this compound. The 1H-form is generally more stable and predominant in solution, while the 2H-form can be more stable in the gas phase.[1] The presence of both tautomers is a critical consideration in its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered tetrazole ring with an aminomethyl substituent at the 5-position. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Compound | Reference |

| Molecular Formula | C₂H₅N₅ | 5-(Aminomethyl)tetrazole | [1] |

| Molecular Weight | 99.09 g/mol | 5-(Aminomethyl)tetrazole | [1] |

| pKa | 4.89 | Tetrazole | [1] |

| Melting Point | 201–205 °C | 5-Aminotetrazole | [2] |

| Enthalpy of Formation (ΔfH°solid) | 206.8 ± 2.6 kJ/mol | 5-Amino-2-methyl-2H-tetrazole | [3] |

| Enthalpy of Combustion (ΔcH°solid) | -1708.4 ± 2.5 kJ/mol | 5-Amino-2-methyl-2H-tetrazole | [3] |

Synthesis of 5-Substituted Tetrazoles

The most common and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, such as sodium azide.[4] This reaction can be performed under various conditions, often with the use of a catalyst to improve efficiency.

Caption: General workflow for the synthesis of 5-substituted 1H-tetrazoles.

Experimental Protocols

Representative Synthesis of a 5-Substituted-1H-tetrazole

This protocol describes a general procedure for the synthesis of a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction.

Materials:

-

Organic nitrile (1.0 eq)

-

Sodium azide (1.1-1.5 eq)

-

Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl) (1.0 eq)

-

Solvent (e.g., DMF, Toluene)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a stirred solution of the organic nitrile in the chosen solvent, add sodium azide and the catalyst.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Techniques

NMR spectroscopy is a crucial tool for the structural elucidation of tetrazole derivatives.

-

¹H NMR: The proton on the tetrazole ring (N-H) typically appears as a broad singlet at a downfield chemical shift (around 15-16 ppm in DMSO-d₆). The chemical shifts of the aminomethyl protons (-CH₂-NH₂) will depend on the specific substitution and solvent. For N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide, the -CH₂- protons of the aminomethyl group appear as a doublet at 4.81 ppm in DMSO-d₆.[1]

-

¹³C NMR: The carbon atom of the tetrazole ring typically resonates in the range of 150-160 ppm. For N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide, the tetrazole carbon appears at 153.87 ppm.[1]

Sample Preparation (General Protocol):

-

Dissolve 5-10 mg of the purified tetrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H stretch: A broad absorption band is typically observed in the region of 3000-3400 cm⁻¹.

-

C=N and N=N stretches: The tetrazole ring vibrations often appear in the fingerprint region between 1000-1500 cm⁻¹.

-

N-H bend: A band around 1640 cm⁻¹ can be attributed to the N-H bending vibration of the amino group.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For nitrogen-rich compounds like tetrazoles, electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum of 5-amino-2-methyl-2H-tetrazole shows characteristic fragmentation patterns that can aid in its identification.[5]

Sample Preparation (General Protocol):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum in the appropriate ionization mode.

Applications in Drug Development

The tetrazole ring is a privileged scaffold in medicinal chemistry, and derivatives of 5-(aminomethyl)tetrazole have been explored for various therapeutic applications.[6] Tetrazoles are often used as bioisosteres of carboxylic acids to improve the oral bioavailability and metabolic stability of drug candidates.

The amino group in 5-(aminomethyl)tetrazole provides a convenient handle for further chemical modifications, allowing for the synthesis of large libraries of compounds for high-throughput screening. These derivatives have been investigated for a range of biological activities, including:

The development of novel tetrazole-containing compounds continues to be an active area of research in the quest for new and more effective drugs.

Conclusion

This compound and its tautomer are valuable building blocks in medicinal chemistry. Understanding their synthesis, properties, and reactivity is crucial for the rational design of new drug candidates. While specific data for the 2H-tautomer is limited, the information available for related tetrazole compounds provides a strong foundation for further investigation. The experimental protocols and characterization techniques outlined in this guide are intended to support researchers in their efforts to explore the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems [hidenanalytical.com]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phmethods.net [phmethods.net]

Synthesis of 5-(Aminomethyl)-2H-tetrazole from Simple Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(aminomethyl)-2H-tetrazole, a valuable building block in medicinal chemistry, from simple and readily available precursors. The synthesis primarily proceeds through a [3+2] cycloaddition reaction involving a protected aminoacetonitrile and an azide source, followed by deprotection. This document details the experimental protocols, presents quantitative data for key steps, and includes visualizations of the reaction pathways.

Introduction

This compound is a key structural motif in various pharmaceutically active compounds. Its tetrazole ring acts as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The primary amino group provides a handle for further functionalization, making it a versatile intermediate in drug discovery. The synthesis of this compound, however, requires careful protection of the reactive amino group of the starting material, aminoacetonitrile, prior to the tetrazole ring formation. This guide will focus on two common and effective protection strategies using tert-butyloxycarbonyl (Boc) and trityl (Trt) groups.

Synthetic Pathways

The synthesis of this compound is typically achieved in a two or three-step sequence:

-

Protection of Aminoacetonitrile: The primary amino group of aminoacetonitrile is protected with either a Boc or Trt group to prevent side reactions during the subsequent cycloaddition.

-

[3+2] Cycloaddition: The protected aminoacetonitrile undergoes a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide, to form the tetrazole ring. This reaction is often catalyzed by a Lewis acid or an amine salt.

-

Deprotection: The protecting group is removed from the aminomethyl side chain to yield the final product, this compound.

The overall synthetic scheme is presented below:

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound via the Boc and Trityl protection routes.

Table 1: N-Protection of Aminoacetonitrile

| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp. | 12 | ~95 |

| Trityl | Trityl chloride (Trt-Cl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp. | 24 | ~90 |

Table 2: [3+2] Cycloaddition of N-Protected Aminoacetonitriles with Sodium Azide

| N-Protected Aminoacetonitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-aminoacetonitrile | Zinc Bromide (ZnBr₂) | Water | 100 | 24 | 85-90 |

| N-Trityl-aminoacetonitrile | Triethylammonium Chloride | N,N-Dimethylformamide (DMF) | 110 | 18 | ~80 |

Table 3: Deprotection of N-Protected 5-(Aminomethyl)tetrazoles

| N-Protected 5-(aminomethyl)tetrazole | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-5-(aminomethyl)tetrazole | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 | >95 |

| N-Trityl-5-(aminomethyl)tetrazole | 80% Acetic Acid | Water | 60 | 3 | ~90 |

Table 4: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, D₂O) | δ 4.45 (s, 2H, CH₂) |

| ¹³C NMR (101 MHz, D₂O) | δ 157.0 (C5), 37.5 (CH₂) |

| Mass Spectrometry (ESI-MS) | m/z 100.06 [M+H]⁺ |

Experimental Protocols

Route 1: Synthesis via N-Boc Protection

This route is often preferred due to the ease of handling and removal of the Boc protecting group.

Step 1: Synthesis of tert-Butyl (cyanomethyl)carbamate (N-Boc-aminoacetonitrile)

-

To a stirred solution of aminoacetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (2.2 eq) is added at 0 °C.

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl (cyanomethyl)carbamate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl ((2H-tetrazol-5-yl)methyl)carbamate

-

A mixture of tert-butyl (cyanomethyl)carbamate (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in water is heated to reflux for 24 hours.

-

The reaction progress is monitored by TLC.

-

After cooling to room temperature, the pH of the solution is adjusted to 3-4 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give tert-butyl ((2H-tetrazol-5-yl)methyl)carbamate.

Step 3: Synthesis of this compound (Deprotection)

-

To a solution of tert-butyl ((2H-tetrazol-5-yl)methyl)carbamate (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA) (10 eq) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is triturated with diethyl ether to afford this compound as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.

Route 2: Synthesis via N-Trityl Protection

The trityl group offers an alternative protection strategy, particularly useful when acidic conditions for Boc removal are not desirable in subsequent steps.

Step 1: Synthesis of N-(cyanomethyl)triphenylmethanamine (N-Trityl-aminoacetonitrile)

-

To a solution of aminoacetonitrile hydrochloride (1.0 eq) and triethylamine (2.2 eq) in DCM, trityl chloride (1.1 eq) is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield N-(cyanomethyl)triphenylmethanamine.

Step 2: Synthesis of 5-((Tritylamino)methyl)-2H-tetrazole

-

A mixture of N-(cyanomethyl)triphenylmethanamine (1.0 eq), sodium azide (1.2 eq), and triethylammonium chloride (1.2 eq) in N,N-dimethylformamide (DMF) is heated at 110 °C for 18 hours.

-

After cooling, the reaction mixture is poured into ice water and acidified with dilute HCl.

-

The precipitate is collected by filtration, washed with water, and dried to give 5-((tritylamino)methyl)-2H-tetrazole.

Step 3: Synthesis of this compound (Deprotection)

-

A suspension of 5-((tritylamino)methyl)-2H-tetrazole (1.0 eq) in 80% aqueous acetic acid is heated at 60 °C for 3 hours.

-

The mixture is cooled, and the precipitated triphenylmethanol is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is co-evaporated with toluene to remove residual acetic acid.

-

The resulting solid is triturated with diethyl ether to afford this compound.

Conclusion

This guide outlines two reliable and efficient synthetic routes for the preparation of this compound from simple precursors. The choice between the N-Boc and N-Trityl protection strategies will depend on the specific requirements of the overall synthetic plan and the compatibility of subsequent reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

An In-depth Technical Guide to 5-(Aminomethyl)-2H-tetrazole

Disclaimer: This document provides a technical overview of 5-(Aminomethyl)-2H-tetrazole based on available scientific literature. While comprehensive, specific experimental data such as detailed, validated synthesis protocols, and complete physicochemical and biological characterization for this exact compound are not extensively reported. Information on closely related analogs is provided for illustrative purposes where noted.

Introduction

This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with an aminomethyl group. The tetrazole moiety is of significant interest in medicinal chemistry and drug development. It is widely recognized as a bioisostere of the carboxylic acid functional group.[1] This bioisosteric relationship means that the tetrazole ring can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid while often conferring advantages such as increased metabolic stability, improved oral bioavailability, and enhanced lipophilicity.[2][3][4] These characteristics make tetrazole-containing compounds, including this compound, valuable scaffolds for the design of novel therapeutic agents across various disease areas, including cardiovascular, inflammatory, and infectious diseases.[5][6][7]

Chemical Identification and Properties

A summary of the key identifiers for this compound is provided below.

| Identifier | Value | Reference |

| CAS Number | 31602-63-8 | [] |

| IUPAC Name | (2H-tetrazol-5-yl)methanamine | [] |

| Molecular Formula | C₂H₅N₅ | [] |

| Molecular Weight | 99.09 g/mol | [] |

| Canonical SMILES | C(C1=NNN=N1)N | [] |

Table 2.1: Physicochemical Properties of 5-Amino-2-methyl-2H-tetrazole

| Property | Value | Reference |

| Molecular Formula | C₂H₅N₅ | [9] |

| Molecular Weight | 99.10 g/mol | [9] |

| Appearance | White to off-white solid | |

| Melting Point | 104.5-105.5 °C | |

| pKa (Predicted) | 2.43 ± 0.10 |

Table 2.2: Spectroscopic Data for 5-Amino-2-methyl-2H-tetrazole

| Spectroscopy | Data | Reference |

| ¹H NMR (400MHz, DMSO-d₆) | δ 5.94 (s, 2H), 4.03 (s, 3H) | |

| ¹³C NMR (400MHz, DMSO-d₆) | δ 167.8, 40.52 | |

| Mass Spectrometry | Electron Ionization spectra available |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general and widely used method for the preparation of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[10][11][12] A plausible synthetic route for this compound would involve the reaction of an aminoacetonitrile derivative with an azide salt.

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Reaction: R-C≡N + N₃⁻ → R-CN₄H

Materials:

-

Aminoacetonitrile hydrochloride (or another protected aminoacetonitrile)

-

Sodium azide (NaN₃)

-

A catalyst, such as zinc chloride (ZnCl₂) or an amine salt (e.g., triethylammonium chloride)

-

A suitable solvent, such as N,N-dimethylformamide (DMF), water, or an alcohol like isopropanol.[12]

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the starting nitrile and the catalyst in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Azide: Carefully add sodium azide to the reaction mixture. Caution: Sodium azide is highly toxic, and hydrazoic acid (HN₃), which can form in situ, is volatile and explosive.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically ranging from 70°C to 190°C) and stir for the required time (several hours to days), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with an appropriate acid to protonate the tetrazole and quench any unreacted azide.

-

Isolation and Purification: The product can be isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Development and Biological Context

The primary significance of the tetrazole ring in drug design is its role as a bioisostere for the carboxylic acid group.[1] This substitution can lead to improved pharmacokinetic profiles of drug candidates.

The tetrazole ring of this compound is acidic, with a pKa value comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH.[13] This enables it to engage in similar ionic and hydrogen-bonding interactions with biological targets as a carboxylate.[4] However, the tetrazolate anion is more lipophilic and metabolically more stable than the corresponding carboxylate.[2][4]

While specific signaling pathways modulated by this compound are not detailed in the literature, its structural similarity to the neurotransmitter glycine (with the carboxylic acid group replaced by a tetrazole) suggests potential interactions with receptors in the central nervous system. For instance, a related compound, DL-tetrazol-5-ylglycine, is a potent NMDA receptor agonist.[14] Although 5-(Aminomethyl)tetrazole itself did not show activity at the glycine binding site in one study, the general principle of designing tetrazole-containing molecules to target specific receptors is well-established.[14] The general workflow for evaluating such a compound is outlined below.

Conclusion

This compound represents a molecule of interest for researchers in drug discovery and medicinal chemistry due to the established role of the tetrazole moiety as a carboxylic acid bioisostere.[1] While specific and detailed experimental data for this compound are sparse in the current literature, general synthetic methodologies are well-established for this class of compounds. Future research into the synthesis, characterization, and biological evaluation of this compound could unveil its potential as a valuable building block or a therapeutic candidate in various disease models.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phmethods.net [phmethods.net]

- 9. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar [semanticscholar.org]

- 11. chalcogen.ro [chalcogen.ro]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(Aminomethyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2H-tetrazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and a bioisostere of α-amino acids, it presents a valuable scaffold for the design of novel therapeutic agents. The tetrazole ring's ability to mimic a carboxylic acid group, coupled with its metabolic stability, makes this compound a compelling candidate for exploration in various therapeutic areas, particularly in neurological disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available spectroscopic data, synthesis methodologies, and its role in medicinal chemistry.

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid functional group.[1] This bioisosteric relationship allows for the substitution of a carboxylic acid with a tetrazole ring in a drug candidate, which can lead to improved metabolic stability, enhanced membrane permeability, and modulated acidity, all of which are critical pharmacokinetic and pharmacodynamic parameters.[2] Tetrazole-containing compounds have found applications in a wide array of therapeutic areas, including as antihypertensives, antivirals, and anticancer agents.[3][4]

This compound, in particular, emerges as a compound of interest due to its structural similarity to endogenous amino acids and neurotransmitters. This guide aims to consolidate the available scientific information on its physical and chemical properties to facilitate further research and development efforts.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. Much of the available information is either predicted or derived from studies on its derivatives. The following tables summarize the known and predicted properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 31602-63-8 | N/A |

| Molecular Formula | C₂H₅N₅ | [5] |

| Molecular Weight | 99.09 g/mol | [5] |

| Canonical SMILES | C(C1=NNN=N1)N | [5] |

| InChI | InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7) | [5] |

Table 2: Predicted and Experimental Physical Properties

| Property | Value | Type | Source |

| Boiling Point | 316.451 °C at 760 mmHg | Predicted | [5] |

| Density | 1.47 g/cm³ | Predicted | [5] |

| Melting Point | 104–106 °C (for N-benzoyl derivative) | Experimental | [6] |

| pKa | Data not available for parent compound. The pKa of the tetrazole ring is generally similar to that of a carboxylic acid. | N/A | [1][2] |

| Solubility | Data not available for parent compound. Tetrazoles exhibit a range of solubilities depending on substitution. | N/A |

Spectroscopic Data

Detailed spectroscopic data for the parent compound this compound are scarce. However, data from its N-benzoyl derivative provide insights into its structural features.

Table 3: NMR Data for N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide (a derivative) [6]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 9.28 | t | 5.70 | -NH-CO |

| 7.26–7.82 | m | 10Harom | ||

| 5.75 | s | -CH₂-Ph | ||

| 4.81 | d | 5.70 | -CH₂-Tet | |

| ¹³C NMR | 167.12 | -C=O | ||

| 153.87 | -Cq(Tet) | |||

| 127.35–135.53 | Carom | |||

| 50.81 | -CH₂-Ph | |||

| 36.31 | -CH₂-Tet |

Note: NMR data is for a derivative and not the parent compound. The chemical shifts for the parent compound are expected to be different.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for a related compound, 5-(chloromethyl)-1H-tetrazole, suggest the following expected regions for this compound:

-

N-H Stretch: A broad band in the region of 3000-3400 cm⁻¹ from the tetrazole ring and the amino group.[1]

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ range corresponding to the methylene group.[1]

-

Tetrazole Ring Vibrations: Characteristic stretching and bending vibrations of the tetrazole ring are expected in the fingerprint region.[1]

Mass Spectrometry (MS): The fragmentation of 5-substituted 1H-tetrazoles in mass spectrometry typically involves the elimination of N₂ or HN₃.[7] For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 100.06.

Experimental Protocols

Synthesis of 5-(Aminomethyl)-1H-tetrazole

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[8][9]

Reaction Scheme:

Caption: General synthesis of 5-(Aminomethyl)-1H-tetrazole.

Detailed Protocol:

-

Reaction Setup: To a solution of aminoacetonitrile in a suitable solvent such as water or DMF, add sodium azide and a catalyst (e.g., zinc bromide or ammonium chloride).[10]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The pH is adjusted to acidic (pH ~2-3) with an acid like hydrochloric acid to protonate the tetrazole ring.

-

Purification: The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization.

Role in Drug Development and Signaling Pathways

The tetrazole ring of this compound serves as a bioisostere of a carboxylic acid. This substitution is a key strategy in drug design to enhance the pharmacological properties of a lead compound.

Caption: Bioisosteric replacement in a signaling molecule.

While specific signaling pathways involving this compound are not well-documented, its structural similarity to GABA suggests potential interactions with GABA receptors or related targets in the central nervous system.[2] Tetrazole analogs of GABA have been synthesized and investigated for their neurotropic activities, including anxiolytic and antiepileptic effects.[11] The general principle involves the tetrazole-containing analog binding to the same biological target as the endogenous carboxylic acid-containing molecule, potentially with altered affinity or efficacy, leading to a modified physiological response. The development of tetrazole derivatives as monoamine neurotransmitter reuptake inhibitors further highlights their potential in treating neurological disorders.[12]

Chemical Stability and Reactivity

Tetrazoles are generally considered to be a stable heterocyclic system.[13] The aminomethyl group provides a site for further functionalization. For instance, the primary amine can be acylated, as demonstrated by the synthesis of its N-benzoyl derivative.[6] The tetrazole ring itself can undergo N-alkylation, leading to a mixture of N1 and N2 substituted products.

Caption: Reactivity of this compound.

Conclusion

This compound is a promising, yet under-characterized, molecule in the landscape of medicinal chemistry. Its potential as a bioisostere for amino acids and its structural relationship to key neurotransmitters warrant further investigation. This guide has summarized the currently available physical, chemical, and spectroscopic data, highlighting the need for more comprehensive experimental studies to fully elucidate its properties. The provided synthesis protocols and discussion of its role in drug design are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing heterocyclic compound. Future work should focus on obtaining definitive experimental data for the parent compound and exploring its specific interactions with biological targets to unlock its full potential in drug discovery.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-1H-tetrazole(4418-61-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. scielo.org.za [scielo.org.za]

- 10. Aminoacetonitrile as precursor for nitrogen rich stable and insensitive asymmetric N-methylene-C linked tetrazole-based energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tautomerism in 5-(Aminomethyl)tetrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the tautomeric phenomena observed in 5-(aminomethyl)tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. An understanding of its isomeric forms is critical for predicting molecular interactions, physicochemical properties, and metabolic stability, which are key parameters in drug design and the development of nitrogen-rich energetic materials.

Introduction to Tetrazole Tautomerism

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. A key feature of NH-unsubstituted tetrazoles is prototropic tautomerism, where a proton can migrate between different nitrogen atoms of the ring, leading to a dynamic equilibrium of structural isomers. For 5-substituted tetrazoles, such as 5-(aminomethyl)tetrazole, this equilibrium primarily involves two major aromatic tautomers: the 1H- and 2H-forms. A third, non-aromatic imino tautomer (5H) has been studied computationally but is generally considered high in energy and not experimentally observed.[1]

The relative stability and population of these tautomers are influenced by several factors, including the electronic nature of the substituent at the C5 position, the physical state (gas, solution, or solid), and the solvent polarity.[2][3] Generally, the 1H-tautomer is more stable in solution, while the 2H-form is often favored in the gas phase.[2][4] The ability of the tetrazole ring to act as a bioisostere for the carboxylic acid group makes understanding its tautomeric preferences crucial for designing effective therapeutic agents.

Tautomeric Forms of 5-(Aminomethyl)tetrazole

The tautomeric equilibrium for 5-(aminomethyl)tetrazole involves three principal forms. The two most significant are the prototropic 1H- and 2H-tautomers. A third imino form, analogous to the 5H-tautomer of tetrazole, is also considered.

-

1H-5-(aminomethyl)tetrazole: The proton resides on the N1 nitrogen atom.

-

2H-5-(aminomethyl)tetrazole: The proton is located on the N2 nitrogen atom.

-

5-(Aminomethylidene)-2,4-dihydro-1H-tetrazole (Imino tautomer): This is a higher-energy, non-aromatic isomer resulting from proton migration to the exocyclic amino group.

The equilibrium between these forms is a critical determinant of the molecule's chemical behavior.

Caption: Prototropic tautomeric equilibrium of 5-(aminomethyl)tetrazole.

Quantitative Analysis of Tautomer Stability

Computational studies on analogous compounds, such as 5-aminotetrazole and 1,5-diaminotetrazole, have been used to calculate the relative energies of the different tautomeric forms. These theoretical values serve as a reliable estimate for the behavior of 5-(aminomethyl)tetrazole.

Table 1: Calculated Relative Energies of 5-Aminotetrazole Tautomers (Proxy Data)

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1H-amino | MP2/6-311G** | 0.00 | Theoretical Study[5] |

| 2H-amino | MP2/6-311G** | -2.85 | Theoretical Study[5] |

| 1H-imino | MP2/6-311G** | +8.90 | Theoretical Study[5] |

| 2H-imino | MP2/6-311G** | +12.30 | Theoretical Study[5] |

Note: Energies are relative to the 1H-amino tautomer of 1,5-diaminotetrazole, used here as an analogue. The 2,5-diamino tautomer (b) was found to be the most stable form in this specific study.

Table 2: Spectroscopic Data for N-Alkylated Derivatives of N-Benzoyl-5-(aminomethyl)tetrazole

| Isomer | 1H NMR (δ, ppm, DMSO-d6) | 13C NMR (δ, ppm, DMSO-d6) | Product Ratio (%) |

|---|---|---|---|

| 1,5-disubstituted | 4.67 (d, 2H), 5.67 (s, 2H), 7.33-7.89 (m, 10H), 9.07 (t, 1H) | 35.21, 49.30, 127.76-134.58, 155.74, 166.43 | 45 |

| 2,5-disubstituted | 4.71 (d, 2H), 5.90 (s, 2H), 7.33-7.88 (m, 10H), 9.19 (t, 1H) | 34.96, 56.29, 127.76-134.60, 164.94, 166.69 | 55 |

Data from the N-benzylation of N-benzoyl-5-(aminomethyl)tetrazole, which reflects the tautomeric population of the starting material.[2]

The deshielding of the tetrazole quaternary carbon (Cq) signal in the 13C NMR spectrum is a characteristic indicator for distinguishing between isomers, with the Cq of the 2,5-disubstituted isomer appearing further downfield (164.94 ppm) compared to the 1,5-disubstituted isomer (155.74 ppm).[2]

Experimental Protocols

The investigation of tautomerism in 5-(aminomethyl)tetrazole relies on a combination of synthesis, spectroscopy, and computational modeling.

Synthesis of 5-(Aminomethyl)tetrazole

A generalized protocol for synthesizing 5-substituted aminotetrazoles can be adapted from established methods for 5-aminotetrazole.[6] This typically involves the cycloaddition of a nitrile with an azide source.

Materials:

-

Aminoacetonitrile hydrochloride

-

Sodium azide (NaN3)

-

Zinc chloride (ZnCl2) or another suitable Lewis acid catalyst

-

Water or an appropriate solvent (e.g., DMF)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve aminoacetonitrile hydrochloride and sodium azide in water.

-

Add the catalyst (e.g., ZnCl2) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated HCl to a pH of approximately 1-2 to protonate the tetrazole and precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent like water or ethanol may be performed for further purification.

Caution: Sodium azide is highly toxic, and hydrazoic acid (HN3), which can form in acidic conditions, is volatile and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomeric equilibria in solution.

-

Prepare a solution of 5-(aminomethyl)tetrazole in a deuterated solvent (e.g., DMSO-d6, D2O).

-

Acquire 1H and 13C NMR spectra. The presence of two distinct sets of signals for the aminomethyl group and the tetrazole ring carbon would indicate the presence of both 1H and 2H tautomers in slow exchange.

-

Variable temperature (VT) NMR can be employed to study the dynamics of the tautomeric interconversion. Coalescence of the signals at higher temperatures indicates a rapid exchange on the NMR timescale.

-

Integration of the respective signals in the 1H NMR spectrum can provide the relative populations of the tautomers, if the exchange is slow.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

-

Grow single crystals of 5-(aminomethyl)tetrazole by slow evaporation from a suitable solvent.

-

Analyze the crystal structure to determine the precise location of the proton on the tetrazole ring, confirming which tautomer is present in the solid state. This method also provides definitive bond lengths and angles.

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT is used to model the tautomers and predict their relative stabilities and properties.

-

Build the 3D structures of the 1H, 2H, and imino tautomers of 5-(aminomethyl)tetrazole.

-

Perform geometry optimization and frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher).

-

Calculate the electronic energies of the optimized structures to determine their relative stabilities.

-

Simulate NMR chemical shifts and compare them with experimental data to aid in spectral assignment.

-

Model the transition states between tautomers to calculate the energy barriers for interconversion.

Investigative Workflow

The comprehensive study of tautomerism in 5-(aminomethyl)tetrazole follows a logical workflow integrating synthesis, experimental characterization, and theoretical analysis.

Caption: Workflow for investigating 5-(aminomethyl)tetrazole tautomerism.

Conclusion

The tautomerism of 5-(aminomethyl)tetrazole is characterized by a dynamic equilibrium primarily between the 1H and 2H isomers, with the 2H form showing a slight predominance in some solution-phase reactions. While the high-energy imino tautomer is theoretically possible, it is not experimentally significant. A combined approach of chemical synthesis, advanced spectroscopic methods like NMR and X-ray crystallography, and computational modeling is essential for a complete understanding of this phenomenon. The data and protocols presented in this guide provide a robust framework for researchers engaged in the study and application of this versatile heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study on the tautomerization of 1,5-diaminotetrazole (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Data of 5-(Aminomethyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 5-(Aminomethyl)-2H-tetrazole. These values are predicted based on the analysis of similar tetrazole derivatives and may vary slightly from experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.5 | Singlet | 2H | -CH₂- (Aminomethyl group) |

| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~8.5 - 9.5 | Singlet | 1H | N-H (Tetrazole ring) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~40 - 50 | -CH₂- (Aminomethyl group) |

| ~150 - 160 | C5 of Tetrazole ring |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (Amino group) |

| 3000 - 3200 | Medium, Broad | N-H stretching (Tetrazole ring) |

| 2850 - 2960 | Medium | C-H stretching (Methylene group) |

| 1600 - 1650 | Medium | N-H bending (Amino group) |

| 1400 - 1500 | Medium | N=N stretching (Tetrazole ring) |

| 1000 - 1100 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 99.0545 | [M+H]⁺ (Monoisotopic mass of C₂H₅N₅) |

| 71 | [M - N₂]⁺ |

| 43 | [M - N₂ - N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a pure KBr pellet.

-

Acquire the sample spectrum and express the data in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The high-resolution measurement will provide the accurate mass, which can be used to confirm the elemental composition.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Unveiling the Three-Dimensional Architecture of 5-(Aminomethyl)tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 5-(aminomethyl)tetrazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. By understanding their three-dimensional arrangement, researchers can gain crucial insights into their physicochemical properties, biological activity, and potential applications. This document summarizes key crystallographic data, details experimental methodologies for their determination, and illustrates relevant workflows.

Core Structural Features and Crystallographic Data

The tetrazole ring, a bioisostere for carboxylic acids, imparts unique properties to molecules.[1] The addition of an aminomethyl group at the 5-position introduces a flexible side chain and a primary amine, providing a key site for further functionalization and interaction with biological targets. X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of these molecules, revealing details about bond lengths, bond angles, and intermolecular interactions.[2][3][4]

The crystal structures of several 5-aminotetrazole and α-aminomethyl tetrazole derivatives have been determined, providing valuable insights into their solid-state conformations and packing arrangements.[5][6][7] The planarity of the tetrazole ring is a consistent feature, while the conformation of the aminomethyl side chain can vary depending on the substituents and the crystalline environment.[8][9] Hydrogen bonding plays a crucial role in the crystal packing of these compounds, with the amino group and the nitrogen atoms of the tetrazole ring frequently participating in these interactions.[5][6][8]

Table 1: Crystallographic Data for Selected 5-Aminotetrazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol | C₅H₁₁N₅O | Triclinic | P1 | 8.2472(19) | 9.731(2) | 10.087(2) | 90.30(1) | 96.228(10) | 96.259(10) | 4 | [5] |

| N-(5-amino-1H-tetrazol-1-yl)formamide | C₂H₄N₆O | Orthorhombic | Pna2₁ | 10.232(10) | 12.054(12) | 4.208(4) | 90 | 90 | 90 | 4 | [8] |

| Tetramethylammonium 5-aminotetrazolate | C₅H₁₄N₆ | Triclinic | P1 | - | - | - | - | - | - | - | [6] |

| Cystamine 5-aminotetrazolate | - | Monoclinic | C2/c | - | - | - | - | - | - | - | [6] |

| Tetramethylguanidine 5-aminotetrazolate | - | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [6] |

Note: Complete unit cell parameters for all compounds were not available in the cited abstracts.

Experimental Protocols

The determination of the crystal structure of 5-(aminomethyl)tetrazole derivatives involves two primary stages: synthesis of the compound and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of 5-(aminomethyl)tetrazole derivatives can be achieved through various synthetic routes. A common approach involves multicomponent reactions, such as the Ugi reaction, which allows for the rapid generation of diverse libraries of compounds.[7] Other methods include the reaction of nitriles with azides or the functionalization of pre-existing tetrazole rings.[10][11][12]

General Protocol for Ugi Multicomponent Reaction: [7]

-

An aldehyde or ketone, an amine, an isocyanide, and a source of azide (e.g., trimethylsilyl azide) are combined in a suitable solvent, such as methanol.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The resulting product, an α-aminomethyl tetrazole, is isolated and purified using standard techniques like crystallization or chromatography.

Crystallization: Growing single crystals of sufficient quality for X-ray diffraction is a critical step.[2][3] A common method is slow evaporation from a saturated solution.

-

The purified compound is dissolved in a suitable solvent or a mixture of solvents to create a nearly saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The container is loosely covered to allow for slow evaporation of the solvent at a constant temperature.

-

Over time, as the solution becomes supersaturated, single crystals may form.

The workflow for synthesis and crystallization is depicted in the following diagram:

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.[2]

Data Collection and Structure Refinement Protocol:

-

A single crystal is mounted on the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffraction pattern is recorded by a detector as the crystal is rotated.

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

The general workflow for X-ray crystallography is outlined below:

References

- 1. mdpi.com [mdpi.com]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structures of New Ammonium 5-Aminotetrazolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-(5-Amino-1H-tetrazol-1-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. researchgate.net [researchgate.net]

- 12. scielo.org.za [scielo.org.za]

An In-depth Technical Guide to 5-(Aminomethyl)-2H-tetrazole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2H-tetrazole is a versatile and highly functionalized building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a primary amine and a tetrazole ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse and complex molecules. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often imparting improved metabolic stability, lipophilicity, and binding affinity to drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₅N₅ | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| CAS Number | 31602-63-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 265 °C | [3] |

| Boiling Point | 316.5 ± 44.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| pKa | 2.43 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the cycloaddition of an azide source with a nitrile. A common and effective method involves the reaction of 2-aminoacetonitrile with sodium azide.

Experimental Protocol: Synthesis from 2-Aminoacetonitrile and Sodium Azide

Materials:

-

2-Aminoacetonitrile hydrochloride

-

Sodium azide (NaN₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 15% aqueous solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-aminoacetonitrile hydrochloride (1 equivalent) in anhydrous THF, add anhydrous aluminum chloride (1 equivalent) and sodium azide (4.5 equivalents).

-

Reflux the reaction mixture for 24 hours under an inert atmosphere.

-

After cooling to room temperature, acidify the reaction mixture with a 15% solution of hydrochloric acid.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.

Yield: 72% (yellow solid)

Characterization Data:

-

Melting Point: 168-170 °C

-

¹H NMR (MeOD, 75.47 MHz): δ 2.95 (1H, s, NH), 4.23 (2H, s, CH₂-tetrazole), 5.08 (1H, s, NH(tetrazole))

-

¹³C NMR (MeOD, 75.47 MHz): δ 43.85 (1C, CH₂-tetrazole), 155.92 (1C of tetrazole ring)

-

Elemental Analysis: Calculated for C₈H₁₅N₅: C, 53.02%; H, 8.34%; N, 38.64%. Found: C, 52.96%; H, 8.41%; N, 38.11%

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable building block for constructing a variety of nitrogen-containing heterocycles and peptidomimetics, primarily through reactions involving its primary amine functionality. Multicomponent reactions, such as the Ugi and Passerini reactions, are particularly powerful tools for leveraging this building block to rapidly generate molecular diversity.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide. When this compound is used as the amine component, it allows for the direct incorporation of the tetrazole moiety into peptide-like scaffolds.

General Reaction Scheme:

Caption: General scheme of the Ugi-4CR with this compound.

Experimental Protocol: Ugi-4CR for the Synthesis of Tetrazolo Peptidomimetics

This protocol describes the use of an amino acid as the carboxylic acid component to generate novel peptidomimetics.[2]

Materials:

-

Amino acid (e.g., Glycine) (1.0 equiv)

-

Aldehyde (e.g., Isobutyraldehyde) (1.0 equiv)

-

Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv)

-

Sodium azide (1.2 equiv)

-

Methanol (MeOH) or Methanol:Water (5:1)

Procedure:

-

In a reaction vessel, combine the amino acid, aldehyde, isocyanide, and sodium azide in MeOH or a 5:1 mixture of MeOH:H₂O to a concentration of 1.0 M relative to the amino acid.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Upon completion (monitored by TLC), the product can be purified by column chromatography.[2]

Yields: Moderate to good, depending on the substrates.[2]

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini-3CR involves the reaction of an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acyloxy amide. While this compound itself is not a direct component, tetrazole-containing aldehydes can be used as the oxo component, which are synthesized from precursors like 5-(hydroxymethyl)tetrazole.[4] This highlights the versatility of the tetrazole scaffold in multicomponent chemistry.

Applications in Medicinal Chemistry

The tetrazole ring is a key feature in many approved drugs, acting as a bioisostere for carboxylic acids.[5] This substitution can enhance a molecule's pharmacokinetic profile by increasing its metabolic stability and modulating its lipophilicity.

Angiotensin II Receptor Blockers (ARBs)

Several blockbuster antihypertensive drugs, known as "sartans," feature a biphenyl-tetrazole moiety. While the synthesis of drugs like Valsartan is complex, the tetrazole ring is a critical component for its therapeutic activity, binding to the AT₁ receptor.[5][6][7][8][9] The general structure of these ARBs highlights the importance of the tetrazole group.

Logical Relationship in ARB Function

Caption: Mechanism of action of Angiotensin II Receptor Blockers.

Other Therapeutic Areas

Derivatives of this compound and related compounds have been investigated for a range of biological activities, including:

-

Anticancer: Certain tetrazole derivatives have shown promising in vitro anticancer activity against various cell lines.[10]

-

Antibacterial and Antifungal: The tetrazole scaffold is present in several antimicrobial agents.[11]

-

Energetic Materials: The high nitrogen content of tetrazoles makes them of interest in the development of energetic materials.[1][4][6][12][13]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a primary amine and a tetrazole ring allows for its incorporation into a wide array of molecular scaffolds, particularly through powerful multicomponent reactions. Its role as a carboxylic acid bioisostere has cemented its importance in medicinal chemistry, contributing to the development of clinically successful drugs. The synthetic protocols and data presented in this guide are intended to empower researchers to fully exploit the potential of this remarkable building block in their own synthetic endeavors, from drug discovery to materials science. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to yield exciting and impactful scientific discoveries.

References

- 1. Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2H-tetrazole-5-methanamine | CAS#:31602-63-8 | Chemsrc [chemsrc.com]

- 4. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 9. nanomedicine-rj.com [nanomedicine-rj.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino-tetrazole functionalized fused triazolo-triazine and tetrazolo-triazine energetic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 5-(Aminomethyl)tetrazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold, a unique five-membered heterocycle containing four nitrogen atoms, has cemented its status as a "privileged" structure in medicinal chemistry. Its remarkable ability to act as a bioisosteric replacement for the carboxylic acid group has propelled numerous tetrazole-containing compounds into clinical use for a wide array of therapeutic areas, including cardiovascular, antibacterial, and anticancer therapies.[1][2][3] Among the diverse family of tetrazole derivatives, 5-(aminomethyl)tetrazoles have emerged as a particularly promising subclass, offering a versatile platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth review of 5-(aminomethyl)tetrazole and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical molecular pathways and experimental workflows.

The Chemical Bedrock: Synthesis and Properties

The synthesis of 5-(aminomethyl)tetrazole and its derivatives is accessible through several well-established chemical routes. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile and an azide.[4] Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, have also gained prominence as they allow for the rapid generation of diverse libraries of tetrazole derivatives from simple starting materials.[5][6][7]

One prevalent synthetic pathway to N-substituted 5-(aminomethyl)tetrazoles involves the N-alkylation of a protected 5-(aminomethyl)tetrazole precursor. For instance, N-benzoyl-5-(aminomethyl)tetrazole can be alkylated with various alkyl halides in the presence of a base like potassium carbonate to yield a mixture of N1 and N2-substituted regioisomers.[8]

The physicochemical properties of 5-(aminomethyl)tetrazole derivatives can be fine-tuned through substitution on the aminomethyl group or the tetrazole ring. The tetrazole ring itself is a planar, aromatic system with a pKa comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH.[8] This property is crucial for its role as a carboxylic acid bioisostere, enabling it to engage in similar electrostatic interactions with biological targets.[1][3]

A Spectrum of Biological Activity: From Microbes to Malignancies

Derivatives of 5-(aminomethyl)tetrazole have demonstrated a broad range of biological activities, underscoring their potential in diverse therapeutic areas.

Antimicrobial Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of tetrazole derivatives. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Tetrazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 1-(4-butoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine | Staphylococcus aureus | 10.67 | [9] |

| Escherichia coli | 12.82 | [9] | |

| Candida albicans | 21.44 | [9] | |

| 1-(4-nitrophenyl)-N-(1H-tetrazol-5-yl)methanimine | S. aureus, E. coli, C. albicans | 16 | [9] |

| Benzimidazole-tetrazole derivative b1 | Enterococcus faecalis | 1.3 | [10] |

| Benzimidazole-tetrazole derivative c1 | Enterococcus faecalis | 1.8 | [10] |

| Benzimidazole-tetrazole derivative d1 | Enterococcus faecalis | 2.1 | [10] |

| 5-substituted aryl 1H-tetrazole derivative | S. aureus, E. coli | 125-250 | [11] |

| 5-substituted aryl 1H-tetrazole derivative + Trimethoprim | E. coli | 0.24-1.95 | [11] |

| S. aureus | 3.91-31.3 | [11] |

Anticancer Activity

The antiproliferative effects of 5-(aminomethyl)tetrazole derivatives against various cancer cell lines have been a major focus of investigation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric for quantifying anticancer activity.

Table 2: Anticancer Activity of Selected Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| s-tetrazine derivative 3q | P-388 (Leukemia) | 0.6 | [12] |

| Bel-7402 (Liver) | 0.6 | [12] | |

| MCF-7 (Breast) | 0.5 | [12] | |

| A-549 (Lung) | 0.7 | [12] | |

| Piperonyl-tetrazole derivative 8 | MDA-MB-231 (Breast) | >10 (at 10⁻⁵ M) | [5] |

| ZR-75 (Breast) | >10 (at 10⁻⁵ M) | [5] | |

| Piperonyl-tetrazole derivative 10 | MCF-7 (Breast) | <10 (at 10⁻⁵ M) | [5] |

| Piperonyl-tetrazole derivative 12 | MCF-7 (Breast) | <10 (at 10⁻⁵ M) | [5] |

| Piperonyl-tetrazole derivative 14 | MCF-7 (Breast) | <10 (at 10⁻⁵ M) | [5] |

Delving into the Mechanism of Action

The therapeutic effects of 5-(aminomethyl)tetrazole derivatives are mediated through various mechanisms of action, including enzyme inhibition and the induction of apoptosis.

Enzyme Inhibition

Several studies have identified specific enzymes that are targeted by tetrazole derivatives. For instance, certain tetrazole-containing compounds have been shown to be potent inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in respiratory diseases like COPD.[13] Other research has demonstrated the inhibition of monoamine oxidases (MAO) by pyrazole derivatives, a class of compounds structurally related to tetrazoles, suggesting a potential role in neurological disorders.[14][15]

Induction of Apoptosis

A common mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Several tetrazole and related heterocyclic derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspases, ultimately leading to cell death.[16][17]

Caption: Simplified intrinsic apoptosis pathway induced by 5-(aminomethyl)tetrazole derivatives.

Experimental Protocols: A Practical Guide

Reproducible and rigorous experimental design is the cornerstone of drug discovery. This section provides detailed methodologies for key assays used in the evaluation of 5-(aminomethyl)tetrazole derivatives.

Synthesis of N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide[8]

-

Reaction Setup: To a solution of 10 mmol of N-((tetrazol-5-yl)methyl)benzamide in 25 mL of anhydrous acetone, add 11 mmol of K₂CO₃ and stir for 15 minutes.

-

Alkylation: Add 10 mmol of benzyl bromide to the reaction mixture and stir at room temperature for 2 hours.

-

Work-up: After the reaction is complete, evaporate the solvent. Take up the residue in ethyl acetate and wash three times with water.

-

Purification: Combine the organic layers, dry with Na₂SO₄, and evaporate the solvent. Purify the product by column chromatography on silica gel using an eluent of ether/hexane (3/2) to yield the N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[10]

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Cytotoxicity Assay: MTT Assay[18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: A typical workflow for determining the anticancer cytotoxicity of a compound using the MTT assay.

The Drug Development Trajectory: From Bench to Bedside

The development of a new drug is a long and complex process. For a promising class of compounds like 5-(aminomethyl)tetrazoles, the journey from initial discovery to a marketed therapeutic follows a well-defined path.

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]

- 10. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 11. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]